molecular formula C9H13BrO2 B2898594 2-Bromo-3-(cyclohexyloxy)acrylaldehyde CAS No. 1253298-70-2

2-Bromo-3-(cyclohexyloxy)acrylaldehyde

Cat. No.: B2898594
CAS No.: 1253298-70-2
M. Wt: 233.105
InChI Key: LDCNZLKUTJBBES-FPLPWBNLSA-N
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Description

2-Bromo-3-(cyclohexyloxy)acrylaldehyde is a chemical compound with the molecular formula C9H13BrO2. It is an isolable enol ether of bromomalonaldehyde and is used as an intermediate in the synthesis of various functionalized imidazolecarboxaldehydes .

Preparation Methods

The preparation of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde involves the conversion of 2-bromomalonaldehyde into an enol ether. This process can be scaled up for industrial production. The synthetic route typically involves the reaction of 2-bromomalonaldehyde with cyclohexanol under specific conditions to form the desired enol ether. The reaction conditions are optimized to ensure long-term stability and to prevent thermal decomposition .

Chemical Reactions Analysis

2-Bromo-3-(cyclohexyloxy)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-Bromo-3-(cyclohexyloxy)acrylaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde involves its role as an enol ether. It acts as an intermediate in chemical reactions, facilitating the formation of more complex molecules. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .

Comparison with Similar Compounds

2-Bromo-3-(cyclohexyloxy)acrylaldehyde can be compared with other enol ethers derived from 2-bromomalonaldehyde, such as ethyl enol ether and methyl enol ether. The cyclohexyl enol ether is unique because it is an isolable solid with a melting point of 66.5°C, which offers better long-term stability compared to other enol ethers that cannot be isolated as solids .

Properties

IUPAC Name

(Z)-2-bromo-3-cyclohexyloxyprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO2/c10-8(6-11)7-12-9-4-2-1-3-5-9/h6-7,9H,1-5H2/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCNZLKUTJBBES-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC=C(C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)O/C=C(/C=O)\Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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